molecular formula C20H24N2O8 B1435806 N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide CAS No. 957476-07-2

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

Cat. No.: B1435806
CAS No.: 957476-07-2
M. Wt: 420.4 g/mol
InChI Key: NGVJMONAWAGMOA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide, also known as N,N’-bis(2,4,6-trimethoxyphenyl)oxamide, primarily targets the copper-catalyzed coupling of aryl bromides and secondary amines . This compound acts as a ligand, a molecule that binds to another (usually larger) molecule, in this case, copper .

Mode of Action

The interaction of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide with its targets involves the promotion of copper-catalyzed N-arylation of anilines and cyclic secondary amines . This process enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines .

Biochemical Pathways

The biochemical pathway affected by N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide is the copper-catalyzed N-arylation of anilines and cyclic secondary amines . This pathway is crucial for the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of numerous organic compounds .

Pharmacokinetics

The compound’s predicted density is 1283±006 g/cm3 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide’s action is the successful coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines . This leads to the formation of carbon-nitrogen bonds, which are essential in the synthesis of many organic compounds .

Action Environment

The action of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide can be influenced by various environmental factors. For instance, sterically hindered acyclic secondary amines require the use of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide as a ligand for better results . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Biochemical Analysis

Biochemical Properties

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide plays a significant role in biochemical reactions, particularly as a ligand in copper-catalyzed coupling reactions . It interacts with copper ions to form a complex that facilitates the coupling of aryl bromides and secondary amines. This interaction is crucial for the catalytic activity and efficiency of the reaction. Additionally, N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide has been shown to enhance the catalytic activity in these reactions, making it a valuable compound in synthetic chemistry .

Molecular Mechanism

At the molecular level, N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide exerts its effects through binding interactions with biomolecules. It acts as a ligand for copper ions, forming a complex that enhances the catalytic activity of copper-catalyzed reactions This binding interaction is essential for the compound’s role in facilitating the coupling of aryl bromides and secondary amines

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide can be synthesized through the reaction of 2,4,6-trimethoxyaniline with oxalyl chloride in the presence of a base . The reaction typically involves the following steps:

  • Dissolving 2,4,6-trimethoxyaniline in an organic solvent such as dichloromethane.
  • Adding oxalyl chloride dropwise to the solution while maintaining a low temperature.
  • Stirring the reaction mixture at room temperature for several hours.
  • Quenching the reaction with water and extracting the product with an organic solvent.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Properties

IUPAC Name

N,N'-bis(2,4,6-trimethoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJMONAWAGMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)NC2=C(C=C(C=C2OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957476-07-2
Record name N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) enhance the efficiency of copper-catalyzed coupling reactions, particularly with challenging substrates?

A1: BTMPO acts as a bidentate ligand, coordinating to the copper catalyst through its two oxygen atoms. [, ] This coordination significantly enhances the catalyst's activity, enabling it to activate otherwise unreactive substrates like chlorobenzene and sterically hindered amines. [] While the exact mechanism is still under investigation, DFT studies suggest that BTMPO facilitates C-Cl bond activation through a concerted substitution pathway. [] This ligand-metal interaction is crucial for overcoming the high energy barriers associated with these challenging coupling reactions.

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